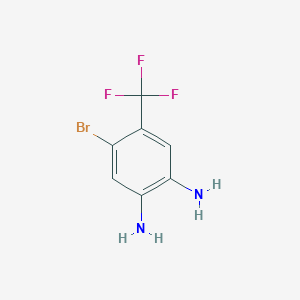

4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

Vue d'ensemble

Description

4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C7H6BrF3N2 and a molecular weight of 255.04 g/mol . This compound is characterized by the presence of bromine, trifluoromethyl, and diamine functional groups attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine typically involves the bromination of 5-(trifluoromethyl)benzene-1,2-diamine. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction mixture is usually maintained at a specific temperature and pH to ensure the selective bromination of the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products include various substituted benzene derivatives.

Oxidation: Products include quinones and other oxidized compounds.

Reduction: Products include amines and other reduced derivatives.

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is used to create various derivatives through substitution reactions, oxidation, and reduction processes. Its unique structure allows for selective functionalization, making it valuable in developing new chemical compounds.

Medicinal Chemistry

Research has highlighted its potential as an inhibitor of specific protein-protein interactions relevant to cancer therapy. Notably, studies have focused on its ability to inhibit the S100A2-p53 interaction, which is crucial in pancreatic cancer treatment. Cytotoxicity assays have shown effective inhibition against several pancreatic cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MiaPaCa-2 | 2.97 |

| BxPC-3 | N/A |

| AsPC-1 | N/A |

| Capan-2 | N/A |

| HPAC | N/A |

| PANC-1 | N/A |

This data underscores the compound's potential as a therapeutic agent in oncology.

Material Science

Due to its unique electronic properties imparted by the trifluoromethyl group, this compound is also explored for applications in material science, particularly in the development of specialty chemicals and polymers.

Case Study 1: Inhibition of S100A2-p53 Interaction

A study published in PubMed examined the efficacy of derivatives of 4-bromo-5-(trifluoromethyl)benzene-1,2-diamine against pancreatic cancer cell lines. The research demonstrated that compounds derived from this structure could inhibit the S100A2-p53 interaction effectively, establishing a basis for further drug development targeting this pathway .

Case Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxicity across various cancer cell lines, it was found that the presence of both bromine and trifluoromethyl groups significantly enhanced biological activity. The study emphasized the importance of these substituents in modulating cellular responses to treatment .

Toxicological Profile

While specific toxicity data for this compound is limited, related compounds have shown adverse effects on liver and kidney functions at high doses. Therefore, caution is advised when considering its use in therapeutic contexts .

Mécanisme D'action

The mechanism of action of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound can modulate enzymatic activities, receptor functions, and other cellular processes through its chemical interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-5-fluorobenzotrifluoride

- 4-Bromo-3-(trifluoromethyl)aniline

- 2-Bromo-5-methoxybenzotrifluoride

Uniqueness

4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of both bromine and trifluoromethyl groups on the benzene ring, which imparts distinct chemical properties. This combination enhances its reactivity and makes it suitable for specific applications in organic synthesis and industrial processes .

Activité Biologique

4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (CAS No. 157590-60-8) is a halogenated aromatic amine known for its potential biological activities. Its structure includes a bromine atom and a trifluoromethyl group, which are significant in modulating its interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and relevant case studies.

- Molecular Formula: CHBrFN

- Molecular Weight: 255.04 g/mol

- Structure: Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets and influence cellular pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially facilitating membrane permeability and interaction with intracellular targets.

Target Proteins

Research indicates that this compound may inhibit specific protein-protein interactions, particularly in cancer cell lines. For instance, it has been studied as a potential inhibitor of the S100A2-p53 interaction, which is significant in pancreatic cancer therapy .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits varying degrees of activity against different cancer cell lines. A notable study reported the compound's effectiveness against several pancreatic cancer cell lines with IC values around 2.97 μM for MiaPaCa-2 cells .

| Cell Line | IC50 (μM) |

|---|---|

| MiaPaCa-2 | 2.97 |

| BxPC-3 | N/A |

| AsPC-1 | N/A |

| Capan-2 | N/A |

| HPAC | N/A |

| PANC-1 | N/A |

Toxicological Profile

In toxicological assessments, high doses of related compounds have shown adverse effects on liver and kidney functions in animal models. For example, studies indicated dose-dependent nephropathy and hepatotoxicity at doses exceeding 50 mg/kg body weight . While specific data on this compound's toxicity is limited, caution is warranted based on structural analogs.

Study on Pancreatic Cancer

In a focused library synthesis study involving various analogs of this compound, researchers found consistent cytotoxic effects across multiple pancreatic cancer cell lines. The study emphasized the importance of the bromine and trifluoromethyl substituents in enhancing biological activity .

Antimicrobial Potential

The compound's structural features suggest potential antimicrobial properties; however, comprehensive studies specifically targeting this aspect remain limited. Preliminary findings indicate that halogenated compounds often exhibit enhanced antimicrobial activity due to their ability to disrupt microbial membranes .

Propriétés

IUPAC Name |

4-bromo-5-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIMDXKCJKECRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441495 | |

| Record name | 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157590-60-8 | |

| Record name | 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.